molecular formula C18H16ClNO2S B2405398 3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide CAS No. 2379997-90-5

3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide

Cat. No.: B2405398
CAS No.: 2379997-90-5
M. Wt: 345.84
InChI Key: GGLVOCGOISXILR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs, including a chlorophenyl group, a furan ring, a thiophene ring, and a propanamide group. These components are common in many organic compounds and have various properties and reactivities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the chlorophenyl group could be introduced via electrophilic aromatic substitution, and the furan and thiophene rings could be formed via heterocyclic ring formation reactions .


Molecular Structure Analysis

The presence of the furan and thiophene rings suggests that this compound may have aromatic properties, as these five-membered rings are known to contribute to aromaticity . The exact structure would depend on the specific arrangement of these components within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorophenyl, furan, and thiophene groups, each of which has distinct chemical properties. For example, the chlorophenyl group could undergo further substitution reactions, while the furan and thiophene rings could participate in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used in materials science, its properties would likely depend on its electronic structure .

Future Directions

The study and application of this compound would depend on its properties and potential uses. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c19-16-3-1-2-13(8-16)4-5-18(21)20-10-17-9-15(12-23-17)14-6-7-22-11-14/h1-3,6-9,11-12H,4-5,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLVOCGOISXILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=CC(=CS2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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